molecular formula C17H18O8 B5568147 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid

2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid

Cat. No.: B5568147
M. Wt: 350.3 g/mol
InChI Key: GUBFXVYRCMOFLY-UHFFFAOYSA-N
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Description

2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid is an organic compound with the molecular formula C17H18O8. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two acetic acid groups attached to a chromene core, which is further substituted with a methyl and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid typically involves the reaction of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diol with bromoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Esterification and amidation reactions will result in esters and amides, respectively .

Scientific Research Applications

2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is known for its biological activities, making it a subject of study in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid involves its interaction with various molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromene core, known for its anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetic acid groups and the chromene core allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[5-(carboxymethoxy)-4-methyl-2-oxo-3-propylchromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O8/c1-3-4-11-9(2)16-12(24-8-15(20)21)5-10(23-7-14(18)19)6-13(16)25-17(11)22/h5-6H,3-4,7-8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFXVYRCMOFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2OCC(=O)O)OCC(=O)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid
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2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid
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2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid
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2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid

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